Field: This research is conducted in the field of Hematology, specifically focusing on Chronic Myeloid Leukaemia (CML) .
Summary of the Application: KW-2478 is used as an HSP90 inhibitor to deplete the malignancy of BCR/ABL and overcome the imatinib-resistance caused by BCR/ABL amplification .
Methods of Application: The effect of KW-2478 on CML cell viability, apoptosis, and cell cycle progression was detected by CCK-8 assay or flow cytometry. The levels of BCR/ABL, HSP90, and other signaling proteins were detected by western blots. The mitochondrial membrane potential was detected by flow cytometry combined with JC-1 staining. The interaction between BCR/ABL and HSP90α was detected by coimmunoprecipitation .
Results or Outcomes: KW-2478 inhibited growth and induced apoptosis of CML cells. It inhibited the chaperone function of HSP90α and then weakened the BCR/ABL and MAPK signaling pathways. This treatment also caused an increase in p27 and p21 expression and a decrease in cyclin B1 expression, which led to G2/M phase arrest .
Field: This research is conducted in the field of Oncology, specifically focusing on B-cell malignancies .
Summary of the Application: KW-2478 is a novel, non-ansamycin, non-purine Hsp90 inhibitor that displays high binding affinity to Hsp90 and potent antitumor activity in in vitro and in vivo models .
Methods of Application: In this phase I, multicentre study, KW-2478 was administered intravenously over 1h at doses ranging from 14 to 176mgm–2 once daily on days 1–5 of a 14-day cycle in a standard 3þ3 design in 27 patients .
Results or Outcomes: The most common treatment-related adverse events were diarrhea, fatigue, headache, hypertension, nausea, vomiting, and dizziness .
Field: This research is conducted in the field of Pharmacology, specifically focusing on the development of new drugs .
Summary of the Application: KW-2478 is a novel heat shock protein 90 (Hsp90) inhibitor of nonnatural product that overcomes limitations of 17-allylamino-17-demethoxygeldanamycin (17-AAG), such as low water solubility and hepatotoxicity .
Methods of Application: In this study, the pharmacological activities of KW-2478 were compared with those of 17-AAG in animal studies .
Results or Outcomes: The study showed that KW-2478 has more favorable pharmacologic activities than 17-AAG in animal studies .
The compound 2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide is a complex organic molecule characterized by a multi-functional structure. It contains several notable functional groups, including hydroxyl groups, methoxy groups, and a morpholine moiety, which contribute to its potential biological activities. The compound is recognized for its structural diversity, which may play a significant role in its interaction with biological targets.
The chemical reactivity of this compound can be attributed to its various functional groups. Key reactions may include:
These reactions are essential for understanding the compound's behavior in biological systems and its potential for modification in synthetic chemistry.
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in the realm of pharmacology. Its structural components indicate potential:
Further research is required to elucidate the precise mechanisms of action and therapeutic potential.
The synthesis of 2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide can be achieved through several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity.
This compound holds promise for various applications:
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Potential areas of investigation include:
These studies will provide insights into the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with 2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide. Notable examples include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Hydroxylated phenolic structure | Antioxidant |
Compound B | Morpholine-containing derivative | Anticancer |
Compound C | Benzoyl group with alkoxy substituents | Enzyme inhibitor |
This specific compound is unique due to its combination of multiple functional groups that are not commonly found together in other similar compounds. The presence of both morpholine and bis(2-methoxyethyl) acetamide moieties suggests a distinctive mechanism of action that warrants further exploration.